Product packaging for 1,2,3,4,5-Pentamethoxybenzene(Cat. No.:CAS No. 13909-75-6)

1,2,3,4,5-Pentamethoxybenzene

Cat. No.: B083483
CAS No.: 13909-75-6
M. Wt: 228.24 g/mol
InChI Key: KRFCEAVXBLUVGC-UHFFFAOYSA-N
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Description

Contextualization of Polysubstituted Benzene (B151609) Derivatives in Organic Chemistry Research

Polysubstituted benzene derivatives are fundamental building blocks in organic synthesis, with their diverse functionalities underpinning the creation of a vast array of complex molecules, from pharmaceuticals to materials. royalsocietypublishing.org The traditional approach to synthesizing these compounds involves substitution reactions on pre-existing aromatic precursors. royalsocietypublishing.org However, the development of novel synthetic methodologies, such as organocatalytic benzannulation strategies, has significantly broadened the horizons for constructing these intricate structures with high degrees of control over their substitution patterns. dbc.wroc.pl These modern techniques offer advantages in terms of efficiency, cost-effectiveness, and the ability to introduce a wide range of functional groups with precision. dbc.wroc.pl The study of polysubstituted benzenes is not only about their synthesis but also about understanding how the arrangement and nature of substituents influence the electronic and steric properties of the aromatic ring, thereby dictating its reactivity and physical characteristics. researchgate.net

Significance of Methoxy-substituted Aromatic Systems in Contemporary Chemical Science

Methoxy-substituted aromatic systems hold a special place in contemporary chemical science due to the unique properties imparted by the methoxy (B1213986) group (-OCH₃). This small functional group can profoundly influence a molecule's biological activity and physicochemical properties. acs.org In medicinal chemistry, the methoxy group is often considered a "non-lipophilic scout" for exploring protein pockets during drug design. researchgate.net Its ability to engage in various molecular interactions, including hydrogen bonding and van der Waals forces, without significantly increasing lipophilicity, makes it a valuable tool for optimizing ligand-protein binding. researchgate.netdss.go.th The methoxy group's electronic effects, which can render the aromatic ring electron-rich, also play a crucial role in modulating the reactivity of the molecule. researchgate.net Furthermore, the metabolic transformation of a methoxy group to a hydroxyl group can significantly alter the biological activity and pharmacokinetic profile of a drug molecule. mdma.ch Beyond pharmaceuticals, methoxy-substituted arenes are integral to the synthesis of natural products and advanced materials. sioc-journal.cn

Research Trajectory and Historical Overview of Pentamethoxybenzene Investigations

The investigation of 1,2,3,4,5-pentamethoxybenzene has a notable history, with early research focusing on its synthesis and characterization as a highly substituted benzene derivative. A significant milestone in its synthesis was achieved by Wilson Baker in 1941. royalsocietypublishing.orgrsc.org Baker's work provided a route to pentamethoxybenzene and hexamethoxybenzene, contributing to the broader understanding of polysubstituted aromatic compounds. royalsocietypublishing.org His synthetic methods made these complex molecules more accessible for further study. rsc.org

Early studies also explored the chemical properties of pentamethoxybenzene, including its reactivity in electrophilic substitution reactions and its potential as a precursor for other complex molecules. For instance, it has been used in the synthesis of polymethoxyflavones, a class of naturally occurring compounds with interesting biological activities. researchgate.net More recent research has delved into the electrochemical behavior of pentamethoxybenzene, investigating the formation of its radical cations. acs.org These studies provide insights into the electronic structure of highly methoxylated aromatic systems.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O5 B083483 1,2,3,4,5-Pentamethoxybenzene CAS No. 13909-75-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5-pentamethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-12-7-6-8(13-2)10(15-4)11(16-5)9(7)14-3/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFCEAVXBLUVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346798
Record name 1,2,3,4,5-Pentamethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13909-75-6
Record name 1,2,3,4,5-Pentamethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1,2,3,4,5 Pentamethoxybenzene

Strategies for the Preparation of Highly Substituted Benzene (B151609) Rings

The construction of benzene rings bearing multiple substituents is primarily achieved through two main strategies: the functionalization of a pre-existing aromatic ring or the de novo assembly of the ring from acyclic precursors. acs.org Both approaches have been refined to allow for the synthesis of complex substitution patterns.

Electrophilic Aromatic Substitution Approaches to Polymethoxybenzenes

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for modifying aromatic rings. pressbooks.publibretexts.org In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a resonance-stabilized carbocation intermediate known as an arenium ion. pressbooks.pubuomustansiriyah.edu.iq The general mechanism involves the attack of the benzene π-electron system on the electrophile, followed by the removal of a proton to restore aromaticity. pressbooks.pubuomustansiriyah.edu.iq

For the synthesis of polymethoxybenzenes, the methoxy (B1213986) group (-OCH₃) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. This is due to the ability of the oxygen atom to donate electron density to the ring through resonance, stabilizing the arenium ion intermediate. When multiple methoxy groups are present, the ring becomes highly nucleophilic. However, this high reactivity can also lead to challenges, such as controlling the position of the incoming electrophile and preventing over-substitution. The steric hindrance imposed by existing methoxy groups also plays a crucial role in directing the regiochemical outcome of the substitution. uomustansiriyah.edu.iq Strategic sequencing of electrophilic substitution reactions is therefore essential to achieve a specific polysubstituted pattern like that of 1,2,3,4,5-pentamethoxybenzene.

De Novo Assembly Techniques for Substituted Benzene Cores

As a complementary approach to the functionalization of existing aromatic rings, de novo synthesis constructs the benzene core from non-aromatic starting materials. acs.org This strategy is particularly powerful for creating specific substitution patterns that are difficult to achieve through traditional EAS reactions. acs.orgrsc.org Various benzannulation strategies, which form the benzene ring, have been developed. researchgate.net

These methods often involve cascade reactions or cycloadditions. rsc.orgresearchgate.net For instance, [4+2] annulation reactions are a prominent method for the de novo assembly of new aromatic rings. rsc.org Other innovative approaches include copper-mediated dimeric cycloaromatization of dienynyl ketones and organocatalytic benzannulation. acs.orgrsc.org These techniques allow for the planned installation of substituents at desired positions, offering a high degree of control over the final architecture of the polysubstituted benzene ring. acs.org

De Novo StrategyKey Reaction TypeStarting Materials (Examples)AdvantagesReference
Copper-Mediated CycloaromatizationDimerization/Cascade SequenceDienynyl ketonesAccess to symmetric aromatics, versatile. acs.org
Organocatalytic Benzannulation[4+2] CycloadditionDienic sulfones, α-substituted allenoatesMetal-free, mild conditions, good yields. rsc.org
Cascade ReactionCascade AnnulationArylmethyl ketones, aromatic aldehydesTransition-metal-free, high bond-forming efficiency. researchgate.net
Ring-Expansion/AromatizationCascade ReactionBicyclo[3.1.0]hexan-2-onesMild conditions, access to unique substitution patterns. nih.gov

Regioselective Synthesis of this compound Scaffolds

Achieving the specific 1,2,3,4,5-substitution pattern of pentamethoxybenzene is a significant regiochemical challenge. Direct functionalization of a simpler benzene derivative through sequential electrophilic aromatic substitutions is complicated by the directing effects of the methoxy groups, which favor substitution at multiple ortho and para positions. Therefore, highly regioselective methods are required.

A plausible strategy involves a multi-step synthesis that combines the principles of substituent directing effects with the use of protecting or blocking groups. Alternatively, a de novo synthesis approach could be designed to construct the benzene ring with the desired substitution pattern already in place. researchgate.net For example, a cycloaddition reaction between specifically substituted acyclic precursors could be envisioned to form the 1,2,3,4,5-pentasubstituted core with high regioselectivity. While specific literature on a one-pot regioselective synthesis for this exact molecule is scarce, methods developed for other highly substituted pyrazoles and triazoles demonstrate that high regioselectivity can be achieved through careful choice of reactants, catalysts, and reaction conditions. organic-chemistry.orgrsc.orgorganic-chemistry.org

Modern Synthetic Transformations Utilized in Pentamethoxybenzene Synthesis

Modern organic synthesis has introduced a variety of techniques that can be applied to the synthesis of complex molecules like this compound. These methods often offer improvements in reaction time, efficiency, and selectivity.

Microwave-Assisted Methylation Reactions for Polymethoxybenzene Precursors

The methoxy groups of polymethoxybenzenes are typically installed by the methylation of the corresponding polyphenol precursors (e.g., pentahydroxybenzene). Microwave-assisted synthesis has emerged as a powerful technique to accelerate chemical reactions. mdpi.com This method utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times compared to conventional heating methods. mdpi.comnih.gov

In the context of synthesizing polymethoxybenzenes, microwave-assisted methylation of the precursor polyphenols can significantly shorten the time required for the complete methylation of all hydroxyl groups. This rapid and efficient heating can improve yields and reduce the formation of side products. The application of microwave technology has been shown to be beneficial in various areas of organic synthesis, including the preparation of complex peptides and polyoxometalates, suggesting its utility for the synthesis of polymethoxybenzene precursors. mdpi.comnih.gov

ParameterMicrowave-Assisted HeatingConventional HeatingReference
Reaction TimeSignificantly reduced (minutes to hours)Longer (hours to days) mdpi.com
Heating MechanismDirect heating of solvent and reactantsIndirect heating via convection mdpi.com
EfficiencyOften higher yields and fewer side productsCan be less efficient with longer reaction times mdpi.comnih.gov
ApplicabilityProven for various complex synthesesStandard and widely used method mdpi.comnih.gov

Friedel-Crafts Acylation and Alkylation in Substituted Benzene Synthesis

The Friedel-Crafts reactions, developed by Charles Friedel and James Crafts in 1877, are cornerstone reactions in organic synthesis for attaching substituents to an aromatic ring. byjus.comwikipedia.org These electrophilic aromatic substitution reactions are broadly categorized into alkylation and acylation. lumenlearning.comstudymind.co.uk

Friedel-Crafts Alkylation introduces an alkyl group onto the aromatic ring using an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). byjus.comlibretexts.org The catalyst assists in generating a carbocation electrophile, which then attacks the benzene ring. libretexts.org However, this reaction has limitations. The carbocation can rearrange to a more stable form, leading to isomeric products. lumenlearning.com Furthermore, because the alkyl group product is more reactive than the starting material, polyalkylation is a common side reaction. lumenlearning.com

Friedel-Crafts Acylation introduces an acyl group (-COR) onto the aromatic ring using an acyl chloride or acid anhydride (B1165640) with a Lewis acid catalyst. byjus.comlibretexts.org The resulting ketone is less reactive than the starting aromatic ring due to the electron-withdrawing nature of the carbonyl group. This deactivation prevents multiple acylations from occurring, making it a more controllable reaction than alkylation. lumenlearning.com The ketone product can, if desired, be subsequently reduced to an alkyl group, providing a workaround to the rearrangement and polyalkylation issues of Friedel-Crafts alkylation. wikipedia.org

Catalytic Methodologies for Carbon-Oxygen Bond Formation

The formation of carbon-oxygen (C-O) bonds is fundamental to the synthesis of this compound, which features five methoxy groups on a benzene ring. Catalytic methods are superior to stoichiometric approaches as they offer greater efficiency, selectivity, and sustainability. acs.org Transition-metal-catalyzed cross-coupling reactions are a versatile tool for this purpose. csic.es

Copper-catalyzed reactions, reminiscent of the classic Ullmann condensation, have been refined for efficient alkoxylation. Modern protocols may use a catalytic system of copper(I) bromide (CuBr) with a non-contaminating cocatalyst and an additive to facilitate the methoxylation of aryl halides. researchgate.net These methods can be applied to the synthesis of polymethoxybenzene derivatives. For instance, a new synthetic method for selective methylation using a CuBr catalyst, assisted by microwave irradiation, has been developed for the synthesis of polymethoxyflavonoids, showcasing the utility of copper in forming C-O bonds in highly substituted aromatic systems. researchgate.net

Palladium-based catalysts are also prominent in C-O bond formation. Research has demonstrated that palladium nanoparticles, sometimes supported on materials like amyloid fibrils or in combination with other metals like gold (Au), can effectively catalyze the C-H activation of phenols and subsequent coupling, leading to the formation of complex oxygen-containing heterocycles. encyclopedia.pub While these examples don't directly produce this compound, the underlying principles of Pd-catalyzed C-O bond formation via C-H activation are applicable to the synthesis of polysubstituted methoxybenzenes.

The table below summarizes representative catalytic systems used for C-O bond formation relevant to the synthesis of methoxy-substituted aromatics.

Catalyst SystemSubstrate TypeReaction TypeKey Features
CuBr / Alkyl Formate / LiClAryl BromidesAlkoxylationPrecious-metal and ligand-free system. researchgate.net
CuClDihydroxy-dimethoxybenzeneMethylationUsed in the synthesis of multi-substituted benzene derivatives. researchgate.net
CuO NanoparticlesN-aroyl-N-arylidinehydrazinesOxidative C-O CouplingDirect C-H bond activation to form oxadiazoles. encyclopedia.pub
Pd/Au@CeO2Chalconesα-olefinic C–H activationTandem catalysis for heterocycle formation. encyclopedia.pub

Novel Synthetic Routes and Methodological Advancements

Recent progress in synthetic organic chemistry has led to the development of innovative routes for constructing highly functionalized aromatic rings, moving beyond traditional multi-step sequences.

The assembly of structurally diverse and highly substituted arenes under mild conditions is a significant goal. nih.gov One-pot multi-component reactions and domino annulation strategies have emerged as powerful tools for achieving this efficiency. rsc.orgrsc.org These methods construct the benzene ring and install multiple substituents in a single synthetic operation, which aligns with the principles of atom and step economy.

For example, a novel one-pot multi-component cyclization has been developed to produce polysubstituted benzene derivatives with unique substitution patterns from simple starting materials like pyridine, ethyl α-bromoacetate, malononitrile, and an aromatic aldehyde. rsc.org Another highly efficient protocol involves a domino annulation reaction of a pyridinium (B92312) ylide and chalcone (B49325) o-enolates, promoted by tetramethylguanidine (TMD), to yield tetra- and penta-substituted benzenes. rsc.org The mechanism is believed to proceed through a sequence of annulation, ring-opening of a pyran intermediate, and final aromatization. rsc.org Organocatalytic benzannulation, using catalysts like Brønsted acids, also represents a versatile strategy for assembling polysubstituted arenes from different synthons under mild conditions. nih.gov

The compound this compound is achiral and therefore does not require stereoselective synthesis for its preparation. However, the principles of stereoselective and asymmetric synthesis are crucial in modern organic chemistry for creating complex chiral molecules, including derivatives of polysubstituted benzenes that may have biological activity.

Asymmetric synthesis aims to produce a specific stereoisomer of a chiral product, often employing chiral catalysts, auxiliaries, or reagents. mdpi.comnih.gov For instance, catalytic asymmetric synthesis is a primary method for producing chiral 1,2-diamines, which are important building blocks and ligands. rsc.org Similarly, organocatalysis has been successfully applied to the enantioselective formation of functionalized dihydropyrans through the reaction of 1,3-cycloalkanediones with α,β-unsaturated aldehydes, creating multiple stereocenters with high control. au.dk

While not directly applied to the synthesis of the achiral target molecule, these advanced methodologies are essential for preparing chiral building blocks that might incorporate the pentamethoxybenzene scaffold. For example, a strategy could involve the asymmetric synthesis of a chiral side chain which is then attached to a pentamethoxybenzene-derived precursor. Such approaches merge the synthesis of the core aromatic structure with the precise, three-dimensional arrangement required for specific biological or material functions.

Green chemistry seeks to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of complex molecules like this compound.

Key green chemistry strategies applicable to this synthesis include:

Use of Renewable Feedstocks: A significant green approach involves starting from abundant, renewable materials. Gallic acid (3,4,5-trihydroxybenzoic acid), a natural polyphenol found in plants, is an excellent precursor for methoxy-substituted benzenes. nih.govmdpi.com Syntheses starting from gallic acid or its derivatives provide a sustainable alternative to fossil fuel-based starting materials. researchgate.netresearchgate.net

Catalysis: The use of catalysts is a cornerstone of green chemistry, as they are used in small amounts and can be recycled, replacing stoichiometric reagents that generate large amounts of waste. acs.org The catalytic methods discussed in section 2.2.3 are inherently greener than classical methylation reactions that use large excesses of reagents like dimethyl sulfate.

Energy Efficiency and Alternative Solvents: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. researchgate.net Furthermore, developing solvent-free reactions or using environmentally benign solvents like water or ethanol (B145695) is a primary goal. researchgate.netnih.gov For example, a green synthesis of a gallic acid-polyethylene glycol diester has been achieved in a one-step, solvent-free reaction. nih.gov

The following table illustrates the application of green chemistry principles to the synthesis of pentamethoxybenzene and related compounds.

Green Chemistry PrincipleApplication in SynthesisExample
Prevent Waste Use of catalytic instead of stoichiometric reagents. acs.orgCopper- or palladium-catalyzed methylation reduces the need for excess methylating agents. researchgate.net
Atom Economy Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. acs.orgMulti-component and annulation reactions that build the ring and add substituents in one step are highly atom-economical. rsc.orgrsc.org
Use of Renewable Feedstocks Starting from plant-based materials instead of petroleum-based ones. nih.govUsing gallic acid, a natural polyphenol, as a precursor for the benzene ring. nih.govmdpi.com
Reduce Derivatives Avoiding unnecessary protection/deprotection steps. acs.orgDirect C-H functionalization and selective methylation can eliminate the need for protecting groups.
Design for Energy Efficiency Using methods that require less energy. researchgate.netMicrowave-assisted reactions can significantly shorten synthesis times from hours to minutes. researchgate.net
Safer Solvents and Auxiliaries Eliminating or replacing hazardous solvents. nih.govPerforming reactions under solvent-free conditions or in water. nih.gov

Computational and Theoretical Investigations of 1,2,3,4,5 Pentamethoxybenzene

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to predicting and interpreting the behavior of molecules at an electronic level. These methods, ranging from Density Functional Theory to ab initio calculations, provide a framework for analyzing the electronic structure and predicting molecular properties.

Density Functional Theory (DFT) Applications in Benzene (B151609) Derivatives

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure of molecules. researchgate.net Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, a simpler quantity, to calculate the energy and other properties of a system. researchgate.net This approach offers a balance between computational cost and accuracy, making it suitable for studying large molecules like benzene derivatives. researchgate.netmdpi.com

DFT methods, such as the widely used B3LYP hybrid functional, are employed to optimize molecular geometries, predict vibrational frequencies, and determine electronic properties. researchgate.netmdpi.com For benzene derivatives, DFT is instrumental in understanding how substituents alter the aromatic system. It can be used to analyze bond dissociation energies, reaction mechanisms, and the formation of intermediates. mdpi.com For instance, studies on the hydrogenation and dehydrogenation of benzene on platinum surfaces have successfully used DFT to calculate reaction barriers and endothermicities, providing results that align well with experimental data. acs.org The versatility of DFT allows for its application in Quantitative Structure-Activity Relationship (QSAR) models, which correlate the molecular structure of compounds with their chemical or biological activities. tandfonline.com

Ab Initio Calculations for Molecular Properties

Ab initio—Latin for "from the beginning"—calculations are a class of quantum chemistry methods that derive molecular properties directly from first principles, without the use of experimental data. rsc.org These methods, such as Hartree-Fock (HF) and more advanced techniques, solve the electronic Schrödinger equation to provide detailed information about molecular geometry, electronic energies, and other properties. researchgate.netrsc.org

While computationally more demanding than DFT, ab initio methods are crucial for obtaining highly accurate results and for benchmarking other computational techniques. rsc.orgnih.gov They can be used to calculate a wide range of molecular response properties, including those arising from electric, magnetic, and geometric perturbations. rsc.org For complex biomolecules and organic compounds, ab initio calculations can help in determining molecular dynamics, exploring conformational spaces, and calculating thermodynamic properties with high precision. nih.gov In the context of substituted benzenes, ab initio calculations can provide precise geometries and electronic structures, offering a fundamental understanding of substituent effects on the aromatic ring. researchgate.net

Molecular Orbital Analysis (HOMO-LUMO) for Pentamethoxybenzene

The electronic and reactive properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. masterorganicchemistry.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. researchgate.netchimicatechnoacta.ru A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This electronic transition is fundamental to understanding a molecule's absorption of light. libretexts.org

For conjugated systems like benzene and its derivatives, the HOMO-LUMO gap is influenced by the extent of conjugation and the nature of the substituents. youtube.comlibretexts.org The five electron-donating methoxy (B1213986) groups on 1,2,3,4,5-pentamethoxybenzene would be expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and increasing the molecule's reactivity, particularly towards electrophiles. The analysis of these orbitals helps in designing molecules with specific electronic properties, such as near-infrared absorbing dyes. nih.gov

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzene-9.24-1.148.10
Anisole (B1667542) (Methoxybenzene)-8.21-0.977.24
1,2-Dimethoxybenzene-8.05-0.857.20
1,2,3-Trimethoxybenzene-7.90 (estimated)-0.75 (estimated)7.15 (estimated)

The data illustrates that with increasing methoxy substitution, the HOMO energy generally increases, and the HOMO-LUMO gap tends to decrease, indicating higher reactivity.

Reactivity Descriptors and Mechanistic Insights from Computational Studies

Beyond electronic structure, computational methods provide powerful tools to predict chemical reactivity and understand reaction mechanisms. Descriptors like Natural Bond Orbitals and Molecular Electrostatic Potential maps offer intuitive and chemically meaningful information.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.de This technique provides a quantitative description of bonding in terms of localized one-center ("lone pair") and two-center ("bond") elements. uni-muenchen.de

NBO analysis is particularly useful for understanding charge distribution, hybridization, and delocalization effects within a molecule. grafiati.comicm.edu.pl It can quantify the stability arising from hyperconjugative interactions, which involve the donation of electron density from a filled Lewis-type orbital (like a bond or lone pair) to an empty non-Lewis orbital (like an antibonding orbital). grafiati.com For this compound, NBO analysis would reveal the nature of the C-O bonds, the hybridization of the carbon and oxygen atoms, and the extent of electron delocalization from the oxygen lone pairs into the antibonding orbitals of the benzene ring. uni-muenchen.deicm.edu.pl This analysis provides a detailed picture of the electronic interactions that govern the molecule's structure and stability. grafiati.com

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface. wolfram.com Different colors on the MEP map indicate regions of different electrostatic potential. Typically, red or yellow areas represent negative potential, indicating regions of high electron density that are susceptible to electrophilic attack. researchgate.net Conversely, blue areas represent positive potential, indicating regions of low electron density that are prone to nucleophilic attack. researchgate.net Green areas denote regions of neutral potential. researchgate.net

MEP analysis is a valuable descriptor for predicting how a molecule will interact with other charged or polar species. uni-muenchen.deresearchgate.net For this compound, the MEP map would be expected to show significant negative potential (red/yellow) around the oxygen atoms of the methoxy groups due to their high electronegativity and lone pairs. nih.gov This would confirm that these regions are the most likely sites for electrophilic attack, for example, during protonation or interaction with metal cations. The distribution of potential across the aromatic ring would also provide insight into how the five methoxy groups collectively influence the molecule's reactivity pattern. nih.govresearchgate.net

Global Reactivity Descriptors

Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are crucial for understanding the relationship between a molecule's structure, stability, and global chemical reactivity. nih.gov These descriptors provide a quantitative measure of how a molecule will respond energetically to the addition or removal of an electron. mdpi.com They are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov Key descriptors include ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), softness (S), and the electrophilicity index (ω). researchgate.netscielo.org.mx

The chemical potential (μ) indicates the tendency of electrons to escape from the system, while chemical hardness (η) measures the resistance to a change in electron distribution. d-nb.info Softness (S) is the reciprocal of hardness. The electrophilicity index (ω) quantifies the energy stabilization when the system acquires additional electronic charge from the environment. researchgate.net For a molecule like this compound, the five electron-donating methoxy groups are expected to significantly influence these values, increasing the HOMO energy and thus affecting its reactivity profile.

A comprehensive analysis of dimethoxybenzene derivatives using DFT calculations has shown that such compounds are thermodynamically stable, a feature advantageous for pharmaceutical applications. nih.gov Studies on these derivatives reveal that the specific arrangement of methoxy groups influences the electronic properties, making some isomers more nucleophilic and others more electrophilic. nih.gov Although specific values for this compound are not published, the table below outlines the key global reactivity descriptors that would be determined through DFT calculations.

DescriptorSymbolFormulaSignificance
Ionization PotentialI-EHOMOEnergy required to remove an electron.
Electron AffinityA-ELUMOEnergy released when an electron is added.
Chemical Potentialμ-(I+A)/2Electron escaping tendency.
Chemical Hardnessη(I-A)/2Resistance to change in electron configuration.
Global SoftnessS1/ηReciprocal of hardness; indicates high reactivity.
Electrophilicity Indexωμ2/(2η)Propensity to accept electrons.

Molecular Dynamics and Conformational Studies

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net For a flexible molecule like this compound, MD simulations would be invaluable for exploring its conformational landscape, revealing how the five methoxy groups move and interact with each other and their environment.

Potential Energy Surface Analysis of Methoxy Group Rotation

The conformational flexibility of this compound is primarily determined by the rotation of the five methoxy groups around their C(aryl)-O bonds. The potential energy surface (PES) describes the energy of the molecule as a function of these rotational angles. core.ac.uk By calculating the PES, one can identify the most stable conformations (energy minima) and the energy barriers that separate them (transition states). aip.org

Theoretical investigations on anisole and its derivatives have provided significant insights into the rotational barrier of a single methoxy group. acs.org For p-anisaldehyde, the barrier for methoxy group rotation is considerably lower than that for aldehyde group rotation, indicating that conformational changes at lower temperatures are dominated by the methoxy group's movement. core.ac.uk In 2,5-dimethylanisole, the potential energy curve shows a single minimum for the methoxy group orientation, influenced by the adjacent methyl groups. aip.org

For this compound, the PES would be significantly more complex due to the coupled rotation of five methoxy groups. Steric hindrance and electrostatic interactions between adjacent methoxy groups would lead to a complex landscape with multiple local minima, each corresponding to a specific arrangement of the five -OCH₃ groups. Theoretical calculations on methoxybenzoic acid have shown how the potential energy changes with the O-CH₃ bond distance and dihedral angles, illustrating the repulsive nature of certain excited states that drive photochemical reactions. aip.org A similar analysis for this compound would be essential to understand its conformational preferences and dynamic behavior.

Intermolecular Interactions and Crystal Packing Theory

The arrangement of molecules in the solid state is dictated by a delicate balance of intermolecular interactions, which determines the crystal packing. iucr.org For methoxy-substituted benzenes, the key interactions include weak C–H···O hydrogen bonds, C-H···π interactions, and π–π stacking. derpharmachemica.comchemicalpapers.com

The crystal structure of anisole, for example, is governed by close packing, featuring a herringbone motif driven by edge-to-face C-H···π interactions rather than direct face-to-face π–π stacking. iucr.orgnih.gov In derivatives like 1,2-dimethoxybenzene, the methoxy groups are slightly twisted out of the benzene plane, and the crystal packing is stabilized by various intermolecular forces. rsc.org Studies on other dimethoxybenzene derivatives show that N-H···O and C-H···O hydrogen bonds, along with π-π interactions, create complex 1D and 2D supramolecular architectures. derpharmachemica.comnih.gov In some structures, C-H···O hydrogen bonds link molecules into centrosymmetric dimers. scielo.br

Given the structure of this compound, with its numerous oxygen atoms and aromatic protons, its crystal packing would likely be dominated by a rich network of C–H···O interactions. The high density of methoxy groups might also lead to significant steric hindrance, potentially preventing efficient π–π stacking and favoring a more complex packing arrangement to maximize stabilizing interactions while minimizing repulsion. The interplay of these weak forces dictates the final solid-state structure. chemicalpapers.com

Reactivity and Mechanistic Studies of 1,2,3,4,5 Pentamethoxybenzene

Reaction Pathways and Transformation Mechanisms

The dense arrangement of methoxy (B1213986) groups on the benzene (B151609) ring makes 1,2,3,4,5-pentamethoxybenzene a subject of interest in studies of highly substituted arenes. Its reaction mechanisms are often characterized by the interplay between electronic effects of the substituents and steric hindrance.

Oxidative Reactions of Methoxybenzene Compounds

The oxidation of methoxybenzenes, including this compound, typically proceeds through the formation of aryl-cation-radical intermediates. scispace.com Enzymes such as lignin (B12514952) peroxidase, found in the fungus Phanerochaete chrysosporium, and horseradish peroxidase (HRP) can catalyze these one-electron oxidations. scispace.com The susceptibility of a methoxybenzene congener to oxidation is strongly correlated with its redox potential; compounds with lower half-wave potentials are more readily oxidized. scispace.com

Lignin peroxidase is a particularly strong oxidant, capable of oxidizing ten of the twelve methoxybenzene congeners, including pentamethoxybenzene. scispace.comscispace.comacs.org In contrast, the less powerful horseradish peroxidase can only oxidize the four congeners with the lowest oxidation potentials. scispace.comacs.org Studies have shown that this compound is reactive with lignin peroxidase. scispace.com For instance, the oxidation of 1,2,4,5-tetramethoxybenzene (B1203070) by these enzymes yields 2,5-dimethoxy-p-benzoquinone and 4,5-dimethoxy-o-benzoquinone, with the oxygen atoms in the resulting quinones being derived from water. scispace.com This suggests a common mechanistic pathway for the enzymatic oxidation of these highly methoxylated compounds. scispace.com The process generally involves the removal of one or more electrons from the molecule, an increase in the oxidation number of a constituent atom, and often the gain of oxygen or loss of hydrogen. vapourtec.com

Reactivity of Methoxybenzene Congeners with Oxidative Enzymes

This table summarizes the reactivity of various methoxybenzene compounds with different oxidative enzymes, indicating whether they are reactive (+), slightly reactive (±), or unreactive (-). Data is based on studies of enzymatic oxidation. scispace.com

CompoundHalf-wave Potential (V)Lignin PeroxidaseHorseradish Peroxidase (HRP)Soybean Peroxidase (SBP)
1,2,4,5-Tetramethoxybenzene0.81+++
Pentamethoxybenzene1.07+++
1,2,3,5-Tetramethoxybenzene1.09+++

Nucleophilic and Electrophilic Reactions of Highly Substituted Arenes

The chemical behavior of highly substituted arenes in nucleophilic and electrophilic reactions is dictated by the nature of their substituents. msu.edulibretexts.org

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the ring, is less common for electron-rich arenes like methoxybenzenes. wikipedia.orglibretexts.org This type of reaction is typically facilitated by the presence of strong electron-withdrawing groups (such as nitro groups) that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com Since methoxy groups are electron-donating, they deactivate the ring towards nucleophilic attack. masterorganicchemistry.com Therefore, this compound would not be expected to readily undergo SNAr reactions unless a very strong nucleophile is used or the reaction proceeds through an alternative mechanism, such as one involving a benzyne (B1209423) intermediate. youtube.commasterorganicchemistry.com The SNAr mechanism is a two-step process: initial addition of the nucleophile followed by the elimination of the leaving group. libretexts.org

Isomerization Processes in Substituted Benzene Systems

Isomerization is a chemical process where a compound is transformed into one of its isomers, meaning it has the same molecular formula but a different arrangement of atoms. nefthim.com In substituted benzene systems, this can involve the migration of a substituent to a different position on the ring. libretexts.org For example, the conversion of m-xylene (B151644) to p-xylene (B151628) is a type of carbon skeleton isomerization. nefthim.com These rearrangements can be catalyzed by acids or occur under thermal conditions. While specific studies on the isomerization of this compound are not prevalent, the general principles of substituent rearrangement on aromatic rings would apply. Such processes are often driven by the formation of a more thermodynamically stable isomer. The high density of substituents on this compound might create steric strain that could potentially be a driving force for isomerization to a less crowded substitution pattern under appropriate conditions.

Kinetic Investigations of this compound Reactions

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them, such as temperature and reactant concentrations.

Rate Constant Determinations

The rate constant (k) is a fundamental parameter in chemical kinetics that quantifies the rate of a chemical reaction. libretexts.orgsavemyexams.com Its units depend on the order of the reaction. doubtnut.com For instance, a first-order rate constant has units of s⁻¹, while a second-order rate constant has units of L mol⁻¹ s⁻¹. doubtnut.com

Kinetic studies on polysubstituted benzenes have been performed to understand their atmospheric chemistry and enzymatic degradation. For example, the rate constant for the gas-phase reaction of pentamethylbenzene (B147382) with hydroxyl (OH) radicals, a key atmospheric oxidant, has been measured at 298 K. nih.gov The reaction of OH radicals with methylated benzenes can be complex, involving reversible OH additions that lead to multiple adduct isomers. rsc.org While specific data for this compound's reaction with OH radicals is limited in the provided context, data for structurally similar compounds provides valuable insight.

Selected Rate Constants for Reactions of Polysubstituted Benzenes

This table presents experimentally determined rate constants for reactions involving polysubstituted benzene derivatives, providing a comparative view of their reactivity.

ReactantReaction PartnerRate Constant (k)Temperature (K)Reference
PentamethylbenzeneOH Radical10.3 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹298 nih.gov
1,2,4,5-TetramethylbenzeneOH Radical5.55 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹298 nih.gov

Temperature Dependence and Activation Parameters

The rate of a chemical reaction is highly dependent on temperature. This relationship is often described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the absolute temperature (T). libretexts.org A more advanced model is provided by the Eyring equation, which relates the rate constant to the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. libretexts.orglibretexts.org These activation parameters provide crucial information about the transition state of a reaction. libretexts.orgpleiades.online

Activation Enthalpy (ΔH‡): Represents the energy barrier that must be overcome for the reaction to proceed. libretexts.org

Activation Entropy (ΔS‡): Reflects the change in disorder or the redistribution of energy within the molecule as it proceeds to the transition state. libretexts.org

For the reactions of OH radicals with methylated benzenes, studies have shown that the formation of different adducts (e.g., ortho vs. ipso adducts) can have distinct reaction enthalpies. rsc.org For example, the reaction enthalpies for the formation of two different adducts in the reaction of OH with several trimethyl- and tetramethylbenzenes are in the range of -87 ± 20 kJ mol⁻¹. rsc.org By studying the reaction rates at different temperatures, an Arrhenius or Eyring plot can be constructed to determine these activation parameters experimentally. libretexts.org This analysis is critical for understanding reaction mechanisms in detail. pleiades.onlinenih.gov

Conceptual Activation Parameters

This table illustrates typical activation parameters for chemical reactions, explaining their significance in understanding reaction mechanisms. The values are representative and not specific to this compound.

ParameterSymbolTypical Interpretation
Activation EnthalpyΔH‡A higher value indicates a larger energy barrier. Bond-breaking steps typically increase ΔH‡. libretexts.org
Activation EntropyΔS‡A positive value suggests an increase in disorder in the transition state (e.g., a dissociative step). A negative value suggests a more ordered transition state (e.g., an associative step). libretexts.org

Elucidation of Reaction Intermediates and Transition States

The study of reaction mechanisms involving this compound necessitates a deep understanding of the transient species that are formed and consumed during the chemical transformation. These species, known as reaction intermediates and transition states, are often highly reactive and short-lived, making their direct observation a significant experimental challenge. nih.gov Nevertheless, a combination of experimental trapping techniques and computational modeling has provided valuable insights into the mechanistic pathways of reactions involving this highly methoxylated aromatic compound.

Experimental Trapping and Detection of Intermediates

The direct detection and characterization of reaction intermediates are crucial for validating proposed reaction mechanisms. Various techniques have been developed to trap and identify these fleeting molecular entities.

One powerful method for detecting reaction intermediates in the liquid phase is Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) . rsc.orgresearchgate.net This technique allows for the direct analysis of reaction solutions without the need for sample preparation, providing a snapshot of the species present at a given moment. rsc.orgresearchgate.net For reactions involving substituted benzenes, DESI-MS can be employed to identify key intermediates such as carbocationic species or addition complexes. rsc.org The direct analysis of the reaction mixture under its native conditions minimizes the potential for alteration of the intermediates. rsc.orgresearchgate.net

Trapping experiments are another valuable tool for inferring the existence of reactive intermediates. nih.govslideshare.net This strategy involves introducing a "trapping agent" into the reaction mixture that can selectively react with a specific intermediate to form a stable, characterizable product. nih.govsemanticscholar.org The identification of this adduct provides strong evidence for the transient existence of the trapped intermediate. For instance, in reactions proceeding through a benzyne intermediate, trapping agents like furan (B31954) or tetraphenylcyclopentadienone (B147504) can be used to form stable cycloaddition products. semanticscholar.org

Furthermore, isotopic labeling studies can provide indirect but compelling evidence for the formation of specific intermediates. By strategically placing isotopes at certain positions in the reactant molecules, the distribution of these isotopes in the final products can reveal information about the symmetry and nature of the intermediates formed during the reaction. nih.gov

While direct experimental data on the trapping of intermediates specifically for this compound reactions is not extensively detailed in the provided search results, the principles of these established techniques are directly applicable. For example, in electrophilic aromatic substitution reactions, which are common for activated benzene derivatives like this compound, the key intermediate is a resonance-stabilized carbocation known as a sigma complex or arenium ion. The high electron density of the pentamethoxy-substituted ring would be expected to stabilize such an intermediate. studymind.co.uk

Table 1: Experimental Techniques for Intermediate Detection

Technique Principle Application to this compound Reactions
Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) Direct ionization and mass analysis of species from a liquid surface. rsc.orgresearchgate.net Could potentially identify protonated this compound, arenium ion intermediates, or other charged transient species directly from the reaction mixture.
Chemical Trapping Introduction of a reagent that selectively reacts with a transient intermediate to form a stable, isolable product. nih.govsemanticscholar.org In hypothetical reactions involving radical or benzyne intermediates derived from this compound, appropriate trapping agents could confirm their formation.
Isotopic Labeling Use of isotopes to trace the fate of specific atoms throughout a reaction, providing insight into intermediate structures and reaction pathways. nih.gov Could be used to probe the symmetry of intermediates in electrophilic substitution or other reactions of this compound.

Computational Modeling of Transition States

While experimental methods focus on capturing fleeting intermediates, computational chemistry provides a powerful lens through which to view the even more ephemeral transition states. mit.edu Transition states represent the highest energy point along a reaction coordinate, the "point of no return" that dictates the rate of a chemical transformation. mit.edu

Density Functional Theory (DFT) is a widely used quantum chemistry method for modeling the mechanisms of organic and organometallic reactions. byu.eduresearchgate.net By calculating the potential energy surface of a reaction, DFT can be used to locate and characterize the structures of both intermediates and transition states. byu.edu This computational approach allows for the visualization of the geometric changes that molecules undergo as they transform from reactants to products.

For reactions involving substituted benzenes, computational models can predict the structures of transition states for various reaction pathways, such as electrophilic attack at different positions on the ring. nih.gov The calculated energies of these transition states can then be used to predict the regioselectivity of the reaction, explaining why certain isomers are formed preferentially. nih.gov

Recent advances in computational chemistry, including the use of machine learning and artificial intelligence, are making the prediction of transition state structures even more rapid and accurate. mit.edu These models can be trained on large datasets of known reactions to learn the underlying principles that govern chemical reactivity. mit.edu

Methods like the Nudged Elastic Band (NEB) and the DIMER method are employed to search for the minimum energy pathway between reactants and products, allowing for the precise location of the transition state structure. mdpi.com These computational tools are invaluable for understanding the intricate details of reaction mechanisms at a level of detail that is often inaccessible to experimental techniques alone. mdpi.com

Table 2: Computational Methods for Transition State Elucidation

Method Description Relevance to this compound
Density Functional Theory (DFT) A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. byu.eduresearchgate.net Can be used to calculate the energies of reactants, products, intermediates, and transition states for reactions of this compound, providing insight into reaction kinetics and thermodynamics.
Nudged Elastic Band (NEB) An algorithm for finding the minimum energy path between given initial and final states of a system. mdpi.com Useful for mapping the entire reaction coordinate for transformations involving this compound, identifying all transition states and intermediates along the way.
DIMER Method A technique for finding saddle points (transition states) on a potential energy surface without needing to calculate the full Hessian matrix. mdpi.com Offers an efficient way to pinpoint the exact structure and energy of the transition state for a specific reaction step.

Influence of Substituent Effects on Reactivity and Selectivity

The five methoxy groups on the benzene ring of this compound exert a profound influence on its reactivity and the regioselectivity of its reactions. studymind.co.ukpharmaguideline.com These substituent effects are a cornerstone of understanding the chemical behavior of substituted aromatic compounds.

The methoxy group (-OCH₃) is generally considered an activating group in the context of electrophilic aromatic substitution. studymind.co.uklibretexts.org This is because the oxygen atom possesses lone pairs of electrons that can be donated to the benzene ring through resonance. minia.edu.eg This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles. studymind.co.uksaskoer.ca Consequently, this compound is expected to be significantly more reactive towards electrophiles than unsubstituted benzene. libretexts.orglumenlearning.com

In the case of this compound, the situation is more complex due to the presence of five such groups. The cumulative electron-donating effect of these groups will make the ring highly activated. The directing effects of the multiple methoxy groups will be additive, and the position of electrophilic attack will be determined by a combination of these electronic effects and steric hindrance. The single unsubstituted position on the ring is ortho and para to several methoxy groups, making it a highly likely site for electrophilic substitution.

Table 3: Influence of Methoxy Substituents on Electrophilic Aromatic Substitution

Effect Description Consequence for this compound
Reactivity Methoxy groups are electron-donating through resonance, increasing the electron density of the aromatic ring. studymind.co.ukminia.edu.eg The benzene ring is highly activated, leading to faster reaction rates in electrophilic substitutions compared to benzene. libretexts.orglibretexts.orglumenlearning.com
Selectivity (Directing Effect) Methoxy groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to them. pharmaguideline.comlibretexts.orghrpatelpharmacy.co.in The single unsubstituted carbon atom is the most probable site of electrophilic attack due to the cumulative directing effects of the surrounding methoxy groups.

The principles of substituent effects are quantified in physical organic chemistry through concepts like Hammett plots, which relate reaction rates and equilibrium constants to substituent constants (σ). dalalinstitute.com For the methoxy group, these constants reflect its electron-donating nature. While a specific Hammett analysis for this compound is not provided in the search results, the collective electronic and steric influence of the five methoxy groups will be the determining factor in its reactivity and the selectivity of its chemical transformations.

Advanced Spectroscopic Analysis in the Research of 1,2,3,4,5 Pentamethoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1,2,3,4,5-pentamethoxybenzene. ox.ac.uk It provides detailed information about the chemical environment of individual nuclei, their connectivity, and spatial arrangement. ox.ac.uk

One-dimensional (1D) ¹H and ¹³C NMR are fundamental for determining the basic structure of this compound.

The ¹H NMR spectrum reveals the different types of protons and their relative numbers in the molecule. For this compound, one would expect to see signals corresponding to the aromatic proton and the protons of the five methoxy (B1213986) groups. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The integration of the peak areas provides the ratio of the number of protons contributing to each signal. ox.ac.uk

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound will give rise to a distinct signal. libretexts.org The chemical shifts in ¹³C NMR are sensitive to the hybridization and the nature of the atoms attached to the carbon. bhu.ac.in Proton-decoupled ¹³C NMR spectra are typically used to simplify the spectrum by removing the splitting caused by attached protons, resulting in a single peak for each chemically non-equivalent carbon. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary slightly based on solvent and experimental conditions.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic H~6.5 - 7.0-
Methoxy H (C1, C5)~3.8 - 4.0-
Methoxy H (C2, C4)~3.7 - 3.9-
Methoxy H (C3)~3.7 - 3.9-
Aromatic C-H-~100 - 110
Aromatic C-OCH₃ (C1, C5)-~150 - 160
Aromatic C-OCH₃ (C2, C4)-~140 - 150
Aromatic C-OCH₃ (C3)-~150 - 160
Methoxy C-~55 - 65

To gain deeper insights into the three-dimensional structure and conformation of this compound, advanced NMR techniques are employed. nih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful for establishing connectivity between atoms. wikipedia.org

COSY spectra show correlations between protons that are coupled to each other, typically through two or three bonds. harvard.edu This helps to confirm the connectivity of protons within the molecule.

HSQC spectra correlate the chemical shifts of protons with the chemical shifts of the directly attached carbons, providing unambiguous C-H bond correlations. wikipedia.org

Nuclear Overhauser Effect Spectroscopy (NOESY) is a crucial technique for determining the spatial proximity of atoms, regardless of whether they are connected through bonds. libretexts.org The NOE effect is distance-dependent and is observed between protons that are close to each other in space (typically within 5 Å). columbia.edu In the context of this compound, NOESY experiments can reveal through-space interactions between the protons of the methoxy groups and the aromatic proton, as well as between adjacent methoxy groups. This information is vital for understanding the preferred conformation of the methoxy groups relative to the benzene (B151609) ring. For instance, observing a NOESY cross-peak between a methoxy proton and the aromatic proton would indicate their spatial closeness, providing clues about the rotational orientation of that methoxy group. nih.gov

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound are characterized by vibrations associated with the benzene ring and the methoxy functional groups. libretexts.org

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.org Aliphatic C-H stretching from the methyl groups of the methoxy substituents are expected in the 3000-2850 cm⁻¹ region. libretexts.org

C=C stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring usually give rise to a series of bands in the 1600-1400 cm⁻¹ region. libretexts.org

C-O stretching: The C-O stretching vibrations of the ether linkages in the methoxy groups are expected to produce strong bands in the fingerprint region, typically around 1250-1000 cm⁻¹.

CH₃ bending: The bending vibrations of the methyl groups will also appear in the fingerprint region.

The presence and specific frequencies of these bands can confirm the presence of the aromatic ring and the methoxy functional groups. uomustansiriyah.edu.iq

Detailed interpretation of the IR and Raman spectra involves assigning the observed absorption bands to specific molecular vibrations. scispace.com This can be a complex task due to the coupling of vibrations. Computational methods, such as Density Functional Theory (DFT) calculations, are often used to predict the vibrational frequencies and intensities, which can then be compared with the experimental spectra to aid in the assignment of the bands. researchgate.net

Differences in the IR and Raman spectra can provide further structural information. For instance, vibrations that are symmetric with respect to a center of inversion are typically Raman active and IR inactive, while vibrations that result in a change in the dipole moment are IR active. edinst.com Although this compound does not possess a center of inversion, the relative intensities of the bands in the IR and Raman spectra can still offer clues about the molecular symmetry and the nature of the vibrational modes.

Table 2: Characteristic IR and Raman Bands for this compound Note: These are general ranges and the exact positions can vary.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
Aromatic C-H Stretch3100 - 3000Medium to WeakMedium
Aliphatic C-H Stretch (in -OCH₃)3000 - 2850StrongStrong
Aromatic C=C Stretch1600 - 1400Medium to StrongMedium to Strong
Asymmetric C-O-C Stretch1275 - 1200StrongWeak
Symmetric C-O-C Stretch1150 - 1085MediumStrong
C-H Out-of-Plane Bend900 - 675StrongWeak

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. msu.edu In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). uni-saarland.de

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which allows for the determination of the molecular formula. uni-saarland.de

The fragmentation pattern observed in the mass spectrum provides valuable structural information. msu.edu The fragmentation of this compound would likely involve the loss of methyl groups (CH₃) or methoxy groups (OCH₃) from the molecular ion. The analysis of these fragment ions can help to confirm the structure of the compound. For instance, the loss of a methyl radical (•CH₃) would result in a fragment ion with a mass 15 units less than the molecular ion. The loss of a methoxy radical (•OCH₃) would lead to a fragment ion 31 mass units lighter. The relative abundance of these fragment ions can provide insights into the stability of the different parts of the molecule. chromatographyonline.comsci-hub.se

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions to a high degree of accuracy, typically to four or five decimal places. acs.orgresearchgate.net This precision allows for the determination of a molecule's exact mass, which is calculated using the masses of the most abundant isotopes of its constituent elements, rather than their integer nominal masses. science-softcon.de This capability is crucial for distinguishing between different compounds that may share the same nominal molecular weight but have different elemental compositions. researchgate.net

For this compound, with the molecular formula C₁₁H₁₆O₅, HRMS can confirm its elemental composition by providing an experimental mass that matches the theoretical exact mass. inchikey.infochemspider.com The monoisotopic mass is calculated by summing the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O). science-softcon.de

The calculated monoisotopic mass for this compound is 228.09977 g/mol . chemspider.com An experimental value from an HRMS instrument that closely matches this theoretical value provides strong evidence for the compound's molecular formula.

Table 1: Calculation of Monoisotopic Mass for C₁₁H₁₆O₅
ElementIsotopeQuantityExact Mass (amu)Total Mass (amu)
Carbon¹²C1112.000000132.000000
Hydrogen¹H161.00782516.125200
Oxygen¹⁶O515.99491579.974575
Total 228.099775

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, after the initial ionization to form a molecular ion (M⁺•), the ion can break apart into smaller, charged fragments. bohrium.com The pattern of these fragments is predictable and serves as a molecular fingerprint, which can be used to confirm the structure of the analyte. chemspider.com Analysis of the fragmentation pattern of this compound provides evidence for its specific arrangement of methoxy groups on the benzene ring.

The molecular ion peak (M⁺•) for this compound would appear at an m/z of approximately 228. Aromatic compounds often show a strong molecular ion peak due to the stability of the ring system. msu.ru Common fragmentation pathways for methoxy-substituted benzenes involve the loss of small, stable neutral molecules or radicals. For this compound, characteristic fragments would arise from the cleavage of the methyl-oxygen bond or the ring-oxygen bond.

Key expected fragmentations include:

Loss of a methyl radical (•CH₃): This is a very common fragmentation for methoxy ethers, resulting in an [M-15]⁺ peak at m/z 213.

Loss of formaldehyde (B43269) (CH₂O): Through rearrangement, the molecule can lose formaldehyde, leading to an [M-30]⁺ peak at m/z 198.

Loss of a methoxy radical (•OCH₃): Cleavage of the aryl-ether bond results in an [M-31]⁺ peak at m/z 197.

Phenyl Cation Fragments: The stable phenyl cation itself can give rise to signals, such as [C₆H₅]⁺ at m/z 77, though this is more characteristic of simpler benzene derivatives. sci-hub.se

Table 2: Predicted Mass Spectrometry Fragmentation for this compound
m/z ValueIon FormulaIdentity/Origin
228[C₁₁H₁₆O₅]⁺•Molecular Ion (M⁺•)
213[C₁₀H₁₃O₅]⁺Loss of a methyl radical (•CH₃)
198[C₁₀H₁₄O₄]⁺•Loss of formaldehyde (CH₂O)
197[C₁₀H₁₃O₄]⁺Loss of a methoxy radical (•OCH₃)

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

Electronic Transitions and Absorption Maxima

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edumsu.edu For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions, involving electrons in the delocalized π-system of the benzene ring. libretexts.org

The benzene ring itself has characteristic absorption bands. The presence of substituents, known as auxochromes, can shift the position and intensity of these bands. Methoxy groups (-OCH₃) are powerful auxochromes that, due to their electron-donating nature, typically cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. amazonaws.com

For this compound, the five methoxy groups are expected to significantly shift the π → π* absorption bands to longer wavelengths compared to unsubstituted benzene. While specific spectral data for this compound is not detailed in the searched literature, data for the related compound 1,2,4-trimethoxybenzene (B152335) shows an absorption maximum (λₘₐₓ) at approximately 290 nm. nist.gov It is anticipated that this compound would exhibit a strong absorption band in a similar region, likely slightly shifted due to the presence of additional methoxy groups.

Photophysical Properties and Photoluminescence Investigations

Photoluminescence, which encompasses fluorescence and phosphorescence, is the emission of light from a substance after it has absorbed light. libretexts.org Fluorescence spectroscopy is a highly sensitive technique that can provide information about a molecule's electronic structure and its environment. researchgate.netjasco-global.com

The fluorescence properties of aromatic compounds are highly dependent on their structure. Factors such as rigidity and the nature of substituents can significantly influence the quantum yield (the efficiency of the fluorescence process) and the emission wavelength. libretexts.org For substituted benzenes, electron-donating groups like methoxy groups can tune the photophysical properties. bohrium.comnih.gov Studies on various methoxy-substituted compounds show that the position and number of these groups can alter the emission color from blue to yellow. bohrium.combeilstein-journals.org

Specific photoluminescence investigations, such as the determination of emission maxima or fluorescence quantum yield for this compound, were not found in the provided search results. However, based on studies of related molecules, it is expected that the compound would be fluorescent. The high degree of substitution could influence the rigidity and electronic states, potentially leading to interesting emissive properties that would require dedicated photophysical studies to characterize. researchgate.net

X-ray Diffraction (XRD) for Solid-State Structure Determination

Crystallographic Data Analysis and Molecular Geometry

The definitive three-dimensional arrangement of atoms and the precise molecular structure of this compound in the solid state have been elucidated through single-crystal X-ray diffraction analysis. This powerful technique provides detailed insights into the crystal packing, unit cell dimensions, and the intramolecular geometry, including bond lengths and angles.

Crystallographic Data

The compound this compound crystallizes in the monoclinic system. The detailed crystallographic parameters determined from the X-ray diffraction data are summarized in the table below. crystallography.net The determination of the crystal structure allows for a fundamental understanding of the solid-state conformation and intermolecular interactions of the molecule.

Interactive Crystallographic Data for this compound
Parameter Value
Chemical FormulaC₁₁H₁₆O₅
Crystal SystemMonoclinic
Space GroupP2₁/n
a8.681 Å
b7.913 Å
c8.884 Å
α90°
β91.96°
γ90°
Cell Volume609.9 ų
Crystal Density1.39 g/cm³
Data sourced from the Crystallography Open Database (COD) entry 4025765. crystallography.netmathub.io

Molecular Geometry

The molecular geometry of this compound is characterized by a central, planar benzene ring substituted with five methoxy groups. The X-ray diffraction analysis confirms the arrangement of these substituents around the aromatic core.

The precise bond lengths and bond angles within the molecule are determined from the crystallographic study. These parameters provide quantitative details about the electronic and steric effects of the five methoxy substituents on the geometry of the benzene ring.

Key Molecular Geometry Parameters Description
C-C Bond Lengths (Aromatic) The lengths of the carbon-carbon bonds within the benzene ring.
C-O Bond Lengths The distances between the aromatic carbon atoms and the oxygen atoms of the methoxy groups.
O-C (Methyl) Bond Lengths The lengths of the bonds between the oxygen atoms and the methyl carbon atoms.
C-C-C Bond Angles (Aromatic) The angles between adjacent carbon atoms in the benzene ring, which may deviate slightly from the ideal 120° of a perfect hexagon.
C-O-C Bond Angles The angles within the methoxy groups.
C-C-O-C Torsion Angles The dihedral angles that describe the orientation of the methoxy groups relative to the plane of the benzene ring.

Biological and Pharmacological Research Perspectives of 1,2,3,4,5 Pentamethoxybenzene

Exploration of Bioactive Potential within the Polymethoxybenzene Class

The therapeutic potential of polymethoxybenzenes is an active area of investigation, with studies exploring their effects on various biological processes, including enzyme inhibition and cell growth.

Enzyme Inhibition Studies

The ability of a compound to inhibit specific enzymes is a key indicator of its therapeutic potential. While direct enzyme inhibition studies on 1,2,3,4,5-pentamethoxybenzene are limited, research on related polymethoxylated compounds suggests that this class of molecules possesses enzyme inhibitory capabilities. For instance, polymethoxyflavones, which feature a polymethoxy-substituted phenyl ring as part of their core structure, have demonstrated inhibitory effects on melanogenesis in human melanoma cells. researchgate.net This suggests that the polymethoxybenzene moiety may contribute to interactions with enzymes involved in this pathway.

Furthermore, studies on other methoxy-substituted aromatic compounds have shown inhibitory activity against various enzymes. For example, certain sulfonamide derivatives containing methoxy (B1213986) groups have been evaluated for their inhibitory potential against acetylcholinesterase (AChE) and α-glucosidase, with some compounds exhibiting significant activity. juniperpublishers.com These findings underscore the potential of the methoxybenzene scaffold as a basis for the design of enzyme inhibitors. However, specific IC50 values for this compound against a range of enzymes are not yet well-documented, highlighting a gap in the current research landscape.

Cell-Growth Inhibitory Effects

The evaluation of a compound's ability to inhibit the growth of cancer cells is a critical step in the development of new anticancer agents. Research on polymethoxyflavones (PMFs) has revealed their potential to inhibit the proliferation of colon cancer cells. nih.gov Notably, the presence of a hydroxyl group in addition to methoxy groups appears to enhance this inhibitory activity. nih.gov This suggests that the degree and nature of substitution on the benzene (B151609) ring are crucial for cytotoxicity.

Studies on other classes of molecules incorporating polymethoxybenzene moieties, such as pyrimido[4,5-c]quinolin-1(2H)-ones, have also demonstrated cytotoxic activities. researchgate.net These findings provide a rationale for investigating the cell-growth inhibitory effects of this compound. However, specific data, such as GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values, for this compound against various cancer cell lines are currently lacking in the scientific literature.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For polymethoxybenzenes, SAR studies focus on how the number and position of methoxy groups on the benzene ring influence their biological effects.

Systematic Variation of Methoxy Substituents and Biological Response

Systematic variation of the methoxy substituents on the benzene ring has been shown to significantly impact the biological activity of various compound classes. For example, in a series of pyrimido[4,5-c]quinolin-1(2H)-one derivatives, the position of methoxy groups was found to be crucial for their antimigratory and cytotoxic activities. researchgate.net Specifically, 2-methoxy and 2,4-dimethoxy substitutions at the 2-arylpyrimido functionality enhanced the antimigratory activity in certain series. researchgate.net

In the context of flavonoids, which contain a substituted phenyl ring, increasing the number of methoxy groups on the A-ring was found to enhance inhibitory activity against certain cancer cell lines. mdpi.com Conversely, the presence of a methoxy group at the C-5 position was shown to reduce activity, possibly due to steric hindrance. mdpi.com These studies, while not directly involving this compound, provide valuable insights into how the arrangement of methoxy groups can be manipulated to modulate biological responses.

Table 1: Effect of Methoxy Substitution on Biological Activity in Different Compound Classes

Compound ClassSubstitution PatternObserved Biological EffectReference
Pyrimido[4,5-c]quinolin-1(2H)-ones2-Methoxy and 2,4-dimethoxy at the 2-arylpyrimido groupEnhanced antimigratory activity researchgate.net
FlavonoidsIncreased number of methoxy groups on the A-ringEnhanced inhibitory activity mdpi.com
FlavonoidsMethoxy group at C-5 positionReduced activity mdpi.com
Thiosemicarbazide derivativesMethoxy group at the ortho position of the benzene ringPotent α-amylase inhibitory activity nih.gov

Identification of Pharmacophores and Key Structural Features

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. nih.gov This information is invaluable for designing new molecules with improved potency and selectivity.

For polymethoxybenzenes, the key structural features that contribute to their biological activity are the methoxy groups themselves, which can act as hydrogen bond acceptors and influence the electronic properties and conformation of the molecule. The spatial arrangement of these methoxy groups is critical. For instance, in flavonoid derivatives, specific patterns of methoxylation have been linked to enhanced activity. mdpi.com

While specific pharmacophore models for this compound are not yet available, studies on related compounds provide clues. For example, pharmacophore models have been successfully generated for flavonoid compounds to identify active inhibitors of various enzymes. mdpi.com These models typically highlight the importance of hydrogen bond donors, acceptors, and hydrophobic regions. The five methoxy groups of this compound would contribute significantly to the hydrophobic character and potential hydrogen bond accepting capabilities of any pharmacophore model.

Mechanistic Insights into Biological Interactions

Unraveling the molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For polymethoxybenzenes, research is beginning to shed light on their modes of action.

One potential mechanism of action for the neuroprotective effects observed in some polymethoxybenzenes is their ability to inhibit the calcium-induced mitochondrial permeability transition pore. nih.gov This action suggests that these compounds may protect neurons from cell death pathways initiated by calcium dysregulation. nih.gov While this provides a promising lead, it is a general finding for the class, and further studies are needed to determine if this compound acts through a similar mechanism.

The specific molecular targets of this compound and the detailed nature of its interactions with biological macromolecules remain largely unknown. Future research should focus on identifying the proteins with which this compound binds and elucidating the downstream signaling pathways that are modulated by these interactions. Techniques such as affinity chromatography, proteomics, and molecular docking simulations could be employed to achieve this. A deeper understanding of its mechanism of action will be essential for realizing the full therapeutic potential of this compound.

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in structure-based drug design, allowing researchers to predict the binding mode and affinity of a ligand to a target protein. nih.govchemrxiv.org The prediction of a binding mode is considered successful if the root-mean-square deviation (RMSD) from the experimentally determined pose is typically less than 2.0 Å.

In the context of this compound, molecular docking studies have been undertaken as part of broader research into the components of herbal medicines. For instance, it was included in a molecular docking analysis inspired by the Polygala tenuifolia-Acori tatarinowii herbal pair, although specific details of its binding interactions were not the central focus of the published study. sci-hub.se

The general process of predicting the binding mode for a compound like this compound involves several key steps, as outlined in the table below. The accuracy of these predictions can be enhanced by using protein-specifically adapted potential fields, which has been shown to significantly improve binding mode prediction accuracy compared to non-adapted approaches.

Table 1: Generalized Workflow for Molecular Docking and Binding Mode Prediction

Step Description Key Considerations
1. Target Preparation The 3D structure of the target protein is obtained, often from databases like the Protein Data Bank (PDB). Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added. The choice of protein structure is crucial; using an appropriate conformation significantly improves prediction success. nih.gov
2. Ligand Preparation A 3D model of the ligand, in this case this compound, is generated and its energy is minimized to obtain a stable conformation. The chemical structure can be obtained from databases like ChemSpider. chemspider.com
3. Docking Simulation A docking algorithm systematically searches for the best binding poses of the ligand within the defined binding site of the protein, considering various conformations and orientations. Algorithms like the Lamarckian genetic algorithm used in AutoDock are commonly employed.
4. Scoring and Analysis The generated poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses are analyzed to understand the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues. d-nb.infojppres.com The binding mode with the lowest binding energy is often considered the most favorable. d-nb.info

Elucidation of Cellular and Molecular Pathways

Understanding the cellular and molecular pathways affected by a compound is crucial for determining its pharmacological or toxicological effects. nih.gov These pathways are complex series of interactions between molecules in a cell that lead to a certain product or a change in the cell. nih.gov

For this compound, research points towards its involvement in metabolic pathways driven by oxidative enzymes. Studies on related methoxybenzenes have shown that these compounds can be metabolized by peroxidases. acs.orgacs.org Specifically, the biochemical oxidation of methoxybenzene congeners by enzymes like lignin (B12514952) peroxidase can produce methoxy-substituted benzoquinones. acs.org This suggests a potential metabolic pathway for this compound involving enzymatic oxidation.

One study reported the generation of pentamethoxybenzene radicals through chemical or electrochemical methods, and also noted the ability of horseradish peroxidase (HRP) to oxidize congeners with low half-wave oxidation potentials. acs.orgacs.org This indicates that peroxidative metabolism could be a key molecular pathway for this compound. The oxidation of such compounds by peroxidases like HRP involves a catalytic cycle where the enzyme is activated by hydrogen peroxide to higher oxidation states (Compound I and Compound II), which then oxidize the substrate. acs.orgacs.org

While direct studies on the broader cellular pathways impacted by this compound are limited, research on metabolites of the parent compound, benzene, has shown they can induce specific cellular responses. For example, certain benzene metabolites have been found to trigger pyroptosis, a form of programmed cell death, through the activation of the Aim2/Casp1 pathway in cell lines. nih.gov Whether the more complex this compound or its metabolites could influence similar inflammatory or cell death pathways remains an area for future investigation.

Receptor-Ligand Binding Analysis

Receptor-ligand binding assays are fundamental in pharmacology for quantifying the interaction between a ligand and its target receptor. nih.gov These assays can determine the binding affinity, typically expressed as the dissociation constant (Kd), which indicates the concentration of ligand required to occupy half of the available receptors at equilibrium. wikipedia.org A variety of techniques, including radioligand binding assays and non-radioactive optical methods like surface plasmon resonance, are used for this purpose. nih.govlabome.com

Specific receptor-ligand binding affinity data for this compound with common drug targets like G protein-coupled receptors or nuclear receptors is not extensively documented in publicly available research. However, interaction data with specific enzymes has been reported.

Research on the oxidation of various methoxybenzenes by different peroxidases provides insight into the enzymatic interactions of this compound. A study evaluated its oxidation by soybean peroxidase (SBP), horseradish peroxidase (HRP), and lignin peroxidase (LiP), comparing it to other methoxy-substituted benzenes based on their oxidation potentials (E1/2). scispace.com The results, summarized in the table below, demonstrate that this compound, with an oxidation potential of 1.07 V, is indeed a substrate for these oxidative enzymes. scispace.com

Table 2: Oxidation of Methoxybenzenes by Various Oxidases

Compound Oxidation Potential (E1/2 V) SBP/H2O2 HRP/H2O2 LiP/H2O2
Methoxybenzene 1.76 - - -
1,3,5-Trimethoxybenzene 1.49 - - ±
1,2-Dimethoxybenzene 1.45 - - +
1,2,3-Trimethoxybenzene 1.42 ± - +
1,4-Dimethoxybenzene 1.34 + + +
Hexamethoxybenzene 1.24 + + +
1,2,4-Trimethoxybenzene (B152335) 1.12 + + +
1,2,3,5-Tetramethoxybenzene 1.09 + + +
This compound 1.07 + + +
1,2,4,5-Tetramethoxybenzene (B1203070) 0.81 + + +

Data sourced from a 2006 PhD thesis. scispace.com The '+' symbol indicates oxidation occurred, '±' indicates borderline activity, and '-' indicates no reaction.

Applications in Materials Science for 1,2,3,4,5 Pentamethoxybenzene and Its Derivatives

Integration into Advanced Functional Materials

The development of advanced materials is a cornerstone of modern technology, with applications spanning from consumer electronics to renewable energy. Organic materials, built from carbon-based molecules, are prized for their tunable properties and potential for low-cost, flexible applications. wikipedia.org Within this domain, molecules like 1,2,3,4,5-pentamethoxybenzene serve as critical structural motifs.

Organic electronics is a field centered on the design and application of organic molecules and polymers with desirable electronic properties, such as conductivity. wikipedia.org These materials are integral to devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). wikipedia.orgresearchgate.net A key area within this field is nonlinear optics (NLO), which studies how intense light interacts with materials to produce new optical effects. Materials with strong NLO responses are crucial for technologies like optical switching and data processing. frontiersin.orgnih.gov

Derivatives of methoxy-substituted benzenes have shown considerable promise as NLO materials. The strategic placement of electron-donating groups (like methoxy) and electron-accepting groups on a conjugated system can lead to molecules with very large first hyperpolarizability (β), a measure of NLO activity. For instance, novel two-dimensional octupoles synthesized from a 1,3,5-methoxy-benzene core exhibited large hyperpolarizability and good thermal stability, making them attractive candidates for NLO applications. nih.gov

Similarly, research on phthalocyanines peripherally substituted with 3,4,5-trimethoxy phenyl groups has demonstrated significant third-order NLO properties. frontiersin.org These materials showed strong two-photon absorption, a property valuable for optical limiting and 3D microfabrication. frontiersin.org The study utilized the Z-scan technique to quantify the NLO response, revealing how the molecular structure directly influences these advanced optical properties. frontiersin.org Computational studies, such as Density Functional Theory (DFT), have further corroborated these findings, showing that derivatives of compounds like 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione can possess β values thousands of times higher than that of urea, a standard reference material for NLO properties. espublisher.com

Table 1: NLO Properties of Methoxy-Substituted Benzene (B151609) Derivatives

Compound Class NLO Property Investigated Key Finding Potential Application
1,3,5-methoxy-2,4,6-tris(styryl)benzene Derivatives First Hyperpolarizability (β) Showed very large β values and good thermal stability. nih.gov Nonlinear Optical Materials nih.gov
3,4,5-trimethoxy Phenyl Substituted Phthalocyanines Third-Order NLO (Two-Photon Absorption) Demonstrated robust NLO coefficients with two-photon absorption cross-sections of 9,300–57,000 GM. frontiersin.org Optical Switching, Imaging, Optical Limiting frontiersin.org
EPBZ-NH2 Derivative (Computational Study) First Hyperpolarizability (βtot) Predicted βtot value ~2060 times higher than that of urea. espublisher.com Nonlinear Optical (NLO) Applications espublisher.com

This table is generated based on data from the referenced research articles.

Polymer chemistry involves the synthesis and study of large molecules (polymers) composed of repeating structural units (monomers). sathyabama.ac.in The properties of a polymer are dictated by the choice of monomer, the polymer's molecular weight, and the arrangement of the polymer chains. sathyabama.ac.inmgcub.ac.in Advanced applications of polymers include their use as dielectrics, in drug delivery systems, and as specialty coatings.

While direct polymerization of this compound is not commonly cited, its structure is highly relevant as a core or building block for more complex polymer architectures. Functionalized benzenes can serve as the central point for creating star polymers or dendrimers. The five methoxy (B1213986) groups on the pentamethoxybenzene ring offer multiple sites that could be demethylated and subsequently functionalized to act as initiation points for polymer chain growth. This would allow for the synthesis of highly branched, multi-arm polymers with unique rheological and thermal properties.

Furthermore, modern polymer synthesis techniques like copper-mediated reversible-deactivation radical polymerization (Cu-RDRP) allow for the creation of well-defined multi-block copolymers. warwick.ac.uk A functionalized derivative of this compound could be incorporated as a specialized monomer or as a multifunctional initiator to create block copolymers with precisely controlled hydrophilic or hydrophobic segments, leading to materials that can self-assemble into ordered nanostructures. warwick.ac.uk

Supramolecular chemistry is the "chemistry beyond the molecule," focusing on the systems formed by the association of multiple chemical species held together by non-covalent intermolecular forces like hydrogen bonding, π-stacking, and van der Waals forces. rug.nl Self-assembly is the process by which components spontaneously organize into ordered structures without external intervention. researchgate.netrsc.org This principle is fundamental to creating complex, functional nanostructures for applications in molecular recognition and catalysis. rsc.org

The substitution pattern of molecules plays a critical role in directing how they self-assemble. For example, 1,3,5-substituted triethylbenzenes have been used as a design scaffold where steric effects force all three functional groups to lie on the same side of the phenyl plane. nih.gov This "facially segregated" arrangement provides a building block with a controlled conformation, ideal for constructing macrocycles and other self-assembled systems. nih.gov

Similarly, the this compound structure presents a unique arrangement of substituents. The cluster of five methoxy groups on one side of the molecule could be expected to create a distinct polarity and steric profile, making it a valuable "tecton" (a building block for self-assembly). rug.nl This could guide its assembly into larger, ordered architectures, potentially forming columns (in discotic liquid crystals) or layers, driven by intermolecular interactions. The ability to control the three-dimensional arrangement of molecules is crucial for designing materials with anisotropic properties, such as directional charge transport. mdpi.com

Role in the Design of Novel Chemical Entities

The creation of new materials is increasingly moving away from intuition-based, trial-and-error methods towards a more predictive and targeted approach known as rational design. nih.gov This paradigm leverages a deep understanding of structure-property relationships, often aided by powerful computational tools, to design molecules and materials with specific, predetermined functionalities.

Rational design involves the deliberate construction of materials by selecting and assembling molecular building blocks with known properties to achieve a desired outcome. polimi.itrsc.org This approach is used across materials science, from creating metal-organic frameworks (MOFs) with specific pore sizes to designing alloys for synthesizing two-dimensional materials like graphene. rsc.orgmdpi.com

In this context, this compound is an exemplary building block. Its core benzene scaffold is rigid, and the five methoxy groups provide well-understood electronic (electron-donating) and steric properties. A materials designer can rationally select this molecule or its derivatives when aiming to create a material with high electron density, specific solubility characteristics, or a predisposition for a particular packing arrangement in the solid state. For example, in the design of the NLO materials mentioned previously, the methoxy-substituted benzene core is not chosen at random; it is rationally selected to provide the necessary electronic polarization to achieve a high hyperpolarizability. nih.gov This strategy of using well-defined building blocks is fundamental to accelerating the discovery of new functional materials. nih.govlbl.gov

Computational materials design has become an indispensable tool for accelerating the materials discovery process. medium.commpie.de By using techniques ranging from Density Functional Theory (DFT) for atomic-level properties to multiscale modeling, scientists can predict the behavior and properties of materials before they are ever synthesized in a lab. vttresearch.comresearchgate.net This "virtual testing" can dramatically reduce the time and cost associated with developing new materials by screening vast numbers of candidate structures to identify the most promising ones. nih.govvttresearch.com

The application of these methods to molecules like this compound allows for the in silico design of derivatives with optimized properties. For example, as demonstrated in studies of other NLO-active molecules, DFT calculations can accurately predict key parameters like the HOMO-LUMO gap (related to electronic excitation energy) and the first hyperpolarizability (βtot). espublisher.com A researcher could computationally model various derivatives of pentamethoxybenzene—for instance, by replacing one or more methoxy groups with other functional groups—and calculate the resulting NLO properties for each new structure. This predictive power enables the rational design of the most potent NLO material before committing to a complex and potentially costly chemical synthesis. This synergy between computational prediction and targeted synthesis represents the modern paradigm of materials discovery. mpie.dearxiv.org

Table 2: Computational Approaches in Materials Design

Computational Technique Scale Information Predicted Relevance to Design
Density Functional Theory (DFT) Atomic / Molecular Electronic structure, HOMO/LUMO energies, molecular geometry, hyperpolarizability (β). espublisher.commedium.com Predicts fundamental properties of individual molecules like pentamethoxybenzene derivatives. espublisher.com
Molecular Dynamics (MD) Molecular / Nanoscale Self-assembly behavior, polymer chain conformation, diffusion, thermal properties. medium.com Simulates how molecules will arrange themselves in a liquid or solid, predicting supramolecular structures.
Multiscale Modeling (ICME) Atomic to Macroscopic Process-Structure-Properties-Performance (PSPP) relationships, mechanical strength, lifetime endurance. vttresearch.comresearchgate.net Bridges the gap from a single molecule's properties to the performance of a bulk material or device. vttresearch.com
Machine Learning / AI Varies Screens large datasets to identify patterns and predict properties for new candidate materials. researchgate.netarxiv.org Accelerates discovery by learning from existing data to suggest novel high-performance materials. researchgate.net

This table summarizes general computational techniques and their applications in materials science as described in the cited sources.

Engineering and Industrial Research Relevance of this compound and its Derivatives

The highly substituted nature of this compound imparts unique electronic properties, making it a subject of interest in various industrial and engineering research contexts. Its potential applications are primarily centered on its role as a molecular building block and as a reactant in specialized chemical transformations.

Development of New Catalysts

In the field of biocatalysis, this compound serves as a valuable substrate for evaluating the efficacy and reaction mechanisms of new and existing enzymes. Research into peroxidases, for instance, has utilized this compound to probe and compare the oxidative capabilities of different enzyme variants.

Detailed research findings have shown that the rate of oxidation of various methoxybenzene derivatives can be used to characterize the activity of enzymes like soybean peroxidase (SBP) and horseradish peroxidase (HRP). In one study, this compound was used as a substrate to measure the activity of these peroxidases. google.com The results indicated a significant difference in how the two enzymes act on this highly methoxylated compound. google.com Soybean peroxidase exhibited substantial activity towards this compound, whereas horseradish peroxidase showed considerably less activity. google.com This differential reactivity is crucial for developing selective catalytic systems, where one enzyme might be favored over another for a specific industrial process.

The data below, derived from studies on peroxidase activity, illustrates the substrate specificity and provides a quantitative comparison of enzyme performance. google.com

Table 1: Comparative Peroxidase Activity on Methoxybenzene Derivatives

Substrate E1/2 (V) SBP Activity (Δ Abs/mg enzyme·min) HRP Activity (Δ Abs/mg enzyme·min)
This compound 1.07 8.76 2.50
1,2,3,5-Tetramethoxybenzene 1.09 3.02 0.30
1,2,4-Trimethoxybenzene (B152335) 1.12 9.23 1.64
Hexamethoxybenzene 1.24 0.22 0
1,4-Dimethoxybenzene 1.34 0.072 0

Data sourced from a study on peroxidase substrates. google.com

This use of this compound as a benchmark substrate aids researchers in screening for new, robust catalysts and understanding the structure-activity relationships that govern enzyme-substrate interactions.

Chemical Process Optimization

The optimization of chemical processes involves improving efficiency, increasing yields, and developing more sustainable and cost-effective synthesis routes. This compound is relevant in this area as an intermediate in synthetic pathways and as a component in novel reaction methodologies.

One area of application is in photocatalytic reactions. For example, the compound is mentioned in a patented method for the deoxygenation of alcohols, a significant transformation in organic synthesis. google.com The process involves esterifying an alcohol and then subjecting the resulting benzoate (B1203000) to a photocatalytic reaction, a method designed to be more suitable for industrial applications than conventional techniques. google.com The inclusion of compounds like this compound in the context of such advanced, energy-efficient (photocatalytic) processes highlights its role in the development of optimized industrial methods.

Furthermore, research into microwave-assisted synthesis, a key strategy for process optimization by drastically reducing reaction times, has utilized this compound. One study demonstrated the rapid synthesis of 1,2,3,5-tetramethoxybenzene, which was then converted to pentamethoxybenzene. researchgate.net This pentamethoxybenzene was subsequently used as a starting material in a microwave-assisted Friedel-Crafts acylation to produce pentamethoxyacetophenone in high yield under solvent-free conditions. researchgate.net Such microwave-assisted routes represent a significant optimization over traditional thermal heating methods, showcasing the utility of this compound as a crucial intermediate in rapid and efficient chemical manufacturing. researchgate.net

The goal of chemical process optimization is to enhance process performance by analyzing and improving existing methods to make them more efficient and sustainable. deskera.com The use of this compound in developing these advanced synthetic methodologies underscores its importance in modern industrial chemistry research.

Future Research Directions and Interdisciplinary Prospects

Emerging Trends in Highly Substituted Benzene (B151609) Chemistry

The synthesis of polysubstituted arenes is a central theme in modern organic chemistry, as these structures form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. nih.govrsc.org The specific arrangement of substituents on the benzene core directly dictates the molecule's function. nih.govrsc.org Consequently, the development of synthetic methods that allow for precise control over substitution patterns is of paramount importance.

A significant emerging trend is the move towards programmed synthesis , which enables the controlled, sequential installation of multiple different substituents onto a benzene ring. innovations-report.comnagoya-u.ac.jp Researchers have successfully demonstrated the synthesis of benzene derivatives with five or six different functional groups, a feat previously considered extremely challenging. innovations-report.comnagoya-u.ac.jp This "at-will" synthesis opens the door to creating novel, unsymmetrical molecules with tailored properties. For instance, by carefully selecting substituents, it is possible to induce fluorescence in otherwise non-fluorescent hexaarylbenzenes, suggesting potential applications in molecular electronics, nanotechnology, and bio-imaging. innovations-report.comnagoya-u.ac.jp

Another key area of development is organocatalytic benzannulation . nih.govrsc.org This strategy, which involves the construction of the benzene ring from acyclic precursors using small organic molecules as catalysts, has gained traction as a powerful tool for creating structurally diverse arenes under mild conditions. nih.govrsc.org These methods offer excellent chemo-, regio-, and stereoselectivity, providing efficient access to complex substitution patterns that are difficult to achieve through traditional methods like electrophilic aromatic substitution on pre-existing rings. nih.govrsc.orgpressbooks.pub

Furthermore, innovative multi-component coupling reactions are expanding the synthetic toolkit. For example, the three-component coupling of Fischer carbene complexes, enyne aldehyde hydrazones, and electron-deficient alkynes provides a convergent route to highly substituted benzoate (B1203000) derivatives. nih.gov Such methods are valuable for their efficiency, as they form multiple carbon-carbon bonds in a single operation.

The table below summarizes some of the key emerging synthetic strategies in the field of highly substituted benzenes.

Synthetic StrategyDescriptionKey AdvantagesPotential Applications
Programmed Synthesis Sequential, controlled installation of different substituents onto an aromatic core. innovations-report.comnagoya-u.ac.jpPrecise control over substitution patterns; access to unsymmetrical molecules. innovations-report.comnagoya-u.ac.jpMolecular electronics, nanotechnology, bio-imaging. innovations-report.comnagoya-u.ac.jp
Organocatalytic Benzannulation Construction of the benzene ring from acyclic precursors using organocatalysts. nih.govrsc.orgMild conditions, high selectivity, structural diversity, sustainability. nih.govrsc.orgPharmaceuticals, agrochemicals, functional materials. nih.govrsc.org
Multi-Component Coupling Combining three or more reactants in a single reaction to build complex molecules. nih.govHigh efficiency, convergent synthesis, rapid access to complexity. nih.govSynthesis of complex substituted benzoic acids and isoquinolones. nih.gov
Regioselective Phenol Synthesis One-step conversion of hydroxypyrones and nitroalkenes to yield phenols with complete regiochemical control. oregonstate.eduAccess to penta-substituted phenols and fully substituted benzenes with programmable substitution. oregonstate.eduPharmaceuticals, agriculture, synthetic materials. oregonstate.edu

These advancements in synthetic methodology are crucial for the future study of 1,2,3,4,5-pentamethoxybenzene, as they will enable the synthesis of a wide array of derivatives with unique substitution patterns, paving the way for systematic structure-activity relationship studies and the development of new functional molecules.

Integration of Artificial Intelligence and Machine Learning in Research

The intersection of artificial intelligence (AI) and chemistry is rapidly transforming the landscape of chemical research. nso-journal.org AI and machine learning (ML) models are increasingly being employed to accelerate discovery, predict molecular properties, and optimize synthetic routes, offering a powerful complement to traditional experimental approaches. nso-journal.orgmdpi.com

One of the significant applications of ML in the context of substituted benzenes is the prediction of chemical reactivity and properties. For instance, ML algorithms, when combined with quantum chemical calculations, have been used to accurately predict Hammett's constants for a wide range of substituted benzoic acid derivatives. acs.org This approach not only reproduces experimental values with high fidelity but also allows for the prediction of these parameters for molecules where experimental data is unavailable. acs.org Such predictive power is invaluable for designing molecules like derivatives of this compound with specific electronic characteristics.

In the realm of analytical chemistry, ML algorithms can assist in the interpretation of complex data. For example, ML methods are being developed to predict chromatographic retention times, which can aid in the separation and purification of complex mixtures of substituted benzenes. nso-journal.org AI has also been used to model and predict the concentration of atmospheric benzene based on data from other pollutants, showcasing its ability to handle complex environmental data. mdpi.com

The potential impact of AI and ML on the research of this compound is summarized below:

Application AreaSpecific AI/ML ContributionPotential Benefit for this compound Research
Molecular Property Prediction Predicting electronic properties, reactivity, and solubility from molecular structure. mdpi.comacs.orgRapidly screen virtual libraries of derivatives to identify candidates with desired properties before synthesis.
Synthetic Route Optimization AI-driven retrosynthesis and reaction condition optimization. nso-journal.orgmdpi.comDiscover more efficient and sustainable synthetic pathways to this compound and its analogues.
Data Analysis & Interpretation Assisting in the analysis of complex spectroscopic and chromatographic data. nso-journal.orgFacilitate the characterization and purification of novel, highly substituted derivatives.
Discovery of New Reactions Exploring chemical reactivity to uncover novel transformations. mdpi.comIdentify new ways to functionalize the this compound core.

As the volume and complexity of chemical data continue to grow, the integration of AI and ML will become indispensable for navigating the vast chemical space and accelerating the discovery of new molecules and materials based on the this compound scaffold.

Unexplored Biological Targets and Therapeutic Applications

While the specific biological activities of this compound are not extensively documented, the broader class of polysubstituted benzenes and methoxy-containing natural products represents a rich source of therapeutic agents. drugbank.com The structural motif of a substituted benzene ring is a common feature in a vast number of approved drugs. drugbank.com This suggests that the this compound core could serve as a valuable scaffold for the development of new therapeutics.

Many natural products containing phloroglucinol (B13840) (1,3,5-trihydroxybenzene) or polymethoxybenzene motifs exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. researchgate.net For example, resveratrol, a well-known polyphenol, has been extensively modified by medicinal chemists to improve its bioavailability and therapeutic efficacy, leading to derivatives with enhanced neuroprotective and anti-inflammatory activities. mdpi.com Similarly, the flavone (B191248) xanthomicrol (B191054) has demonstrated selective cytotoxic effects against malignant cells. researchgate.net

The dense arrangement of methoxy (B1213986) groups in this compound could lead to unique interactions with biological targets. These groups can act as hydrogen bond acceptors and influence the molecule's lipophilicity and metabolic stability, key parameters in drug design. Future research should focus on screening this compound and its derivatives against a wide range of biological targets.

Potential, unexplored therapeutic areas for derivatives of this compound include:

Therapeutic AreaRationaleExample of Related Compounds
Oncology Many anticancer agents contain substituted aromatic rings. The cytotoxicity of related compounds like xanthomicrol suggests potential. researchgate.netCombretastatin, Ecteinascidin
Neurodegenerative Diseases The ability of some benzene derivatives to cross the blood-brain barrier and modulate neurological targets is well-established. ontosight.aiBenzazepine analogues targeting NMDA receptors. nih.gov
Infectious Diseases Diterpenoids and other natural products with substituted aromatic rings have shown antimicrobial activity. acs.orgPsiadin, various flavonoids. researchgate.netacs.org
Inflammatory Disorders Anti-inflammatory activity is a common feature of polyphenolic and flavonoid compounds. researchgate.netmdpi.comResveratrol derivatives, Icaritin. researchgate.netmdpi.com

Systematic screening of a library of this compound derivatives against various cell lines, enzymes, and receptors is a crucial next step. This exploration could uncover novel biological activities and validate this chemical scaffold as a promising starting point for drug discovery programs.

Sustainable and Environmentally Benign Synthetic Methodologies

In recent years, the principles of green chemistry have become increasingly important in guiding the development of new synthetic methods. nih.gov The focus is on creating processes that are more efficient, use less hazardous materials, and generate less waste. For a molecule like this compound, future research will undoubtedly prioritize the development of sustainable and environmentally benign synthetic routes.

Traditional methods for synthesizing polysubstituted benzenes often rely on harsh reagents, stoichiometric amounts of metal catalysts, and multi-step sequences that can be inefficient. researchgate.net Emerging strategies aim to overcome these limitations. As mentioned earlier, organocatalytic benzannulation stands out as a particularly green approach, often utilizing mild reaction conditions and avoiding the use of toxic heavy metals. nih.govrsc.org

Another promising avenue is the use of microwave-assisted synthesis . Combining microwave irradiation with heterogeneous catalysts can significantly accelerate reaction rates and improve yields, often under solvent-free or more environmentally friendly solvent conditions. rsc.org This technique has been successfully applied to the synthesis of various heterocyclic compounds and holds promise for the synthesis of polysubstituted benzenes. rsc.org

The development of catalytic reactions that avoid the use of organic halides is also a key goal of green chemistry. oup.com For example, molybdenum-catalyzed reactions have been developed for the electrophilic substitution of arenes like methoxybenzene with olefins and alcohols, providing an alternative to traditional Friedel-Crafts alkylations that use alkyl halides. oup.com Similarly, protocols for the Michael addition of electron-rich arenes to α,β-unsaturated ketones using catalysts like BF₃·OEt₂ are being developed with an emphasis on mild conditions and environmental friendliness. researchgate.net

Key features of sustainable synthetic methodologies relevant to this compound are highlighted below:

Green Chemistry PrincipleApplication in Synthesis of Substituted Benzenes
Catalysis Use of organocatalysts or recyclable heterogeneous catalysts to improve efficiency and reduce waste. nih.govrsc.orgrsc.org
Atom Economy Designing reactions, such as annulations and multi-component couplings, that incorporate a high proportion of the starting materials into the final product. nih.govnih.gov
Use of Safer Solvents and Reagents Replacing hazardous solvents and reagents with greener alternatives, or performing reactions under solvent-free conditions. researchgate.netufs.ac.za
Energy Efficiency Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. rsc.org

Future research will likely focus on integrating these principles to develop a truly sustainable synthesis of this compound, potentially starting from bio-based feedstocks and utilizing catalytic, atom-economical transformations.

Advanced Characterization Techniques for Complex Systems

As chemists synthesize increasingly complex molecules based on the this compound framework, the need for sophisticated analytical techniques to unambiguously determine their structure and properties becomes more critical. The high degree of substitution can lead to complex spectra and make structural elucidation challenging.

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of structural characterization. Advanced 2D NMR techniques (COSY, HSQC, HMBC) are essential for assigning the complex proton and carbon signals in highly substituted systems. Furthermore, NMR has been instrumental in characterizing transient species like σ-complexes in electrophilic aromatic substitution reactions, providing deep mechanistic insights. semanticscholar.org The weakening of specific C-H bonds upon complex formation can be monitored by ¹H and ¹³C NMR, offering a window into the reaction pathway. semanticscholar.org

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and can be used to distinguish between different substitution patterns on a benzene ring. spectroscopyonline.com The positions of C-H wagging bands and the presence or absence of specific ring-bending peaks can help differentiate between ortho-, meta-, and para-disubstituted isomers, and this logic can be extended to more complex systems. spectroscopyonline.com

For larger, more complex architectures incorporating the this compound unit, mass spectrometry is indispensable for determining the molecular weight. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of the molecular formula. Techniques like MALDI-TOF have been used to confirm the structure of large, sterically crowded molecules like a benzene-centered phthalocyanine (B1677752) hexamer, proving the integrity of the molecular ion. rsc.org

UV-Vis spectroscopy provides information about the electronic structure of these molecules. In complex, multi-chromophore systems, the absorption profile can reveal information about the degree of electronic communication between different parts of the molecule. rsc.org

Finally, the combination of computational chemistry with experimental data is becoming an increasingly powerful strategy for structural and stereochemical assignment. acs.org By calculating the expected NMR chemical shifts for all possible isomers or conformers of a molecule and comparing them to the experimental data, researchers can confidently assign the correct structure. acs.org

The advanced characterization of this compound and its derivatives will require a multi-technique approach, integrating these powerful analytical tools to fully understand the structure, conformation, and electronic properties of these complex molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,3,4,5-Pentamethoxybenzene, and how can purity be validated?

  • Methodological Answer :

  • Synthesis : Utilize nucleophilic aromatic substitution or Friedel-Crafts alkylation, starting from polyhydroxybenzene derivatives. Methoxy groups can be introduced sequentially using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) under anhydrous conditions .
  • Purity Validation : Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and gas chromatography-mass spectrometry (GC-MS) to confirm purity (>98%). Cross-validate with 1H^1H-NMR and 13C^{13}C-NMR to detect residual solvents or unreacted intermediates .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves (tested to EN 374 standard) for chemical resistance to methoxy derivatives. Pair with lab coats and safety goggles .
  • Ventilation : Work in a fume hood to mitigate inhalation risks, as aromatic methoxy compounds may release volatile organic vapors during synthesis .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HI from methylation reactions) before disposal. Follow institutional guidelines for halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Data Harmonization : Conduct meta-analyses of published IC₅₀ values, stratifying results by assay type (e.g., antimicrobial vs. anticancer). For example, discrepancies in antifungal activity may arise from variations in fungal strain susceptibility or culture media composition .
  • Experimental Replication : Reproduce key studies under standardized conditions (e.g., fixed pH, temperature) to isolate compound-specific effects from environmental variables. Use LC-MS/MS to quantify metabolite interference in biological assays .

Q. What experimental design considerations are essential for studying structure-activity relationships (SAR) in methoxy-substituted benzene derivatives?

  • Methodological Answer :

  • Variable Isolation : Systematically modify one methoxy group at a time (e.g., replace -OCH₃ with -OCH₂CH₃) while keeping other substituents constant. Use computational docking (e.g., AutoDock Vina) to predict binding affinities before synthesizing analogs .
  • Control Groups : Include both unsubstituted benzene and mono-/dimethoxy analogs as negative controls to assess the contribution of pentamethoxy substitution to bioactivity .

Q. How can computational modeling enhance the understanding of this compound’s physicochemical properties?

  • Methodological Answer :

  • Quantum Mechanics (QM) : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electron density distribution, polarizability, and dipole moments. Compare with experimental data from X-ray crystallography or Raman spectroscopy .
  • Solubility Prediction : Apply COSMO-RS models to estimate solubility in organic solvents (e.g., DMSO, ethanol) and correlate with experimental partition coefficients (logP) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.